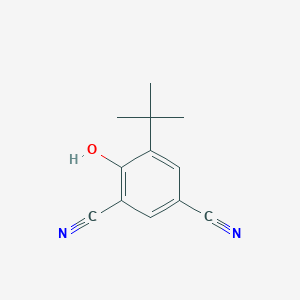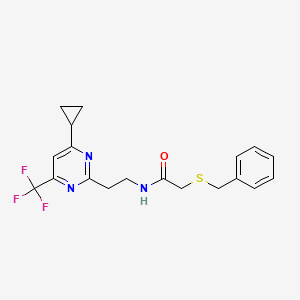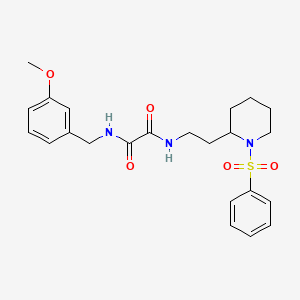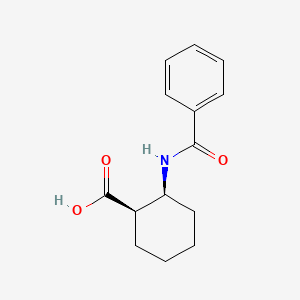![molecular formula C17H18N2O B2590288 2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethanol CAS No. 941540-54-1](/img/structure/B2590288.png)
2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethanol
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, including “2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethanol”, can be analyzed using X-ray crystal structure analysis . This technique provides precise evidence concerning bond lengths, bond angles, torsion angles, and molecular dimensions .Applications De Recherche Scientifique
Synthesis of Polycarbonates
Polycarbonates are a group of thermoplastic polymers containing carbonate groups in their chemical structures. The subject compound can be used as a precursor in the synthesis of polycarbonates . This application is significant in the production of materials that require high impact resistance and transparency, such as in the manufacturing of eyewear lenses, medical devices, and compact discs.
Preparation of Aldehydes
Aldehydes are organic compounds containing a formyl group. They are crucial intermediates in organic synthesis and are used in the fragrance and flavoring industries. The compound can be utilized in the preparation of aldehydes through oxidation processes . These aldehydes can then be used to synthesize more complex molecules or serve as key components in fragrances.
Crystallography Studies
Crystallography involves the study of crystal structures and is essential in material science and biology. The compound has been used in crystallography to understand the molecular and atomic structure of materials . This application is vital for designing drugs and new materials with desired properties.
Biological Activity Research
Hydrazones, which can be derived from the compound, display numerous biological activities. They are investigated for their potential as antimicrobial, anti-inflammatory, analgesic, antifungal, and anticancer agents . This research is crucial for the development of new medications and treatments for various diseases.
Orientations Futures
The future directions for “2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethanol” would depend on its specific applications and the current state of research in the field. Benzimidazole derivatives have been extensively studied for their potential applications in various fields, including medicinal chemistry .
Mécanisme D'action
Target of Action
It is known that benzimidazole derivatives, which this compound is a part of, have diverse pharmacological activities . They have been reported to have antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Mode of Action
Benzimidazole derivatives are known to interact with their targets in various ways depending on the specific derivative and target .
Biochemical Pathways
Benzimidazole derivatives are known to affect various biochemical pathways depending on their specific targets .
Result of Action
Benzimidazole derivatives are known to have various effects at the molecular and cellular level depending on their specific targets .
Propriétés
IUPAC Name |
2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-13-6-8-14(9-7-13)12-19-16-5-3-2-4-15(16)18-17(19)10-11-20/h2-9,20H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKMDZKIVNXSAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethanol | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic Acid](/img/structure/B2590206.png)
![N-benzyl-2-[5-(4-methoxyphenyl)-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2590207.png)
![N-(3-chlorophenyl)-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide](/img/structure/B2590210.png)




![3-(4-oxo-4H-chromene-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2590222.png)




![N-benzyl-2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2590227.png)